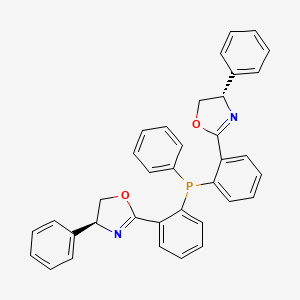
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
描述
The compound (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a phenylphosphanediyl core linked to two 4-phenyl-4,5-dihydrooxazole moieties. Its stereochemistry at the 4-position of the oxazole rings (S-configuration) and the rigid bis(2,1-phenylene) backbone make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cyclopropanations and enantioselective additions . The phosphine group enhances electron-donating properties, while the oxazole rings contribute to steric bulk, enabling precise stereochemical control.
属性
分子式 |
C36H29N2O2P |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
phenyl-bis[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C36H29N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h1-23,31-32H,24-25H2/t31-,32-/m1/s1 |
InChI 键 |
RMUAXNNRJVEFSH-ROJLCIKYSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Phosphane Coupling: The phenylphosphanediyl linkage can be formed through a coupling reaction involving a phosphane precursor and the phenylene groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the oxazole rings or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce nitro or halogen groups to the phenyl rings.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure might be exploited in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving phosphane or oxazole groups.
Industry
Polymer Science: Incorporation into polymers to impart specific properties such as flame retardancy or thermal stability.
Electronics: Potential use in the development of organic electronic devices.
作用机制
The mechanism by which (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, facilitating the activation of substrates through electronic and steric effects. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Structural Analogues and Substituent Variations
The target compound belongs to a family of bis(oxazoline) ligands with structural variations in the central linker and substituents. Key analogues include:
*Molecular weight estimated based on structural similarity to cyclohexyl analogue.
Key Observations :
- Central Linker : The phenylphosphanediyl group in the target compound provides greater rigidity and electronic tunability compared to hydrocarbon linkers (e.g., cyclopentane or propane) . This rigidity enhances enantioselectivity in catalytic reactions.
- Substituent Effects : Phenyl groups on the oxazole rings (target compound) offer stronger π-π interactions in substrate binding compared to cyclohexyl (steric bulk) or benzyl (flexibility) groups .
Commercial Availability
Prices correlate with substituent complexity, with phenylphosphanediyl derivatives generally costing 20–30% more than hydrocarbon-linked variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


